3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile
Description
- Introduction to 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile
1.1. Historical Context of Azo Dye Development
The development of azo dyes represents a pivotal advancement in synthetic chemistry, originating in the mid-19th century. In 1858, German chemist Peter Griess discovered the diazotization reaction, which involves treating primary aromatic amines with nitrous acid to form diazonium salts. This breakthrough laid the foundation for azo dye synthesis. By 1863, Martius and Lightfoot coupled diazonium ions with amines, leading to the identification of azo chromophores. Shortly thereafter, Peter Griess synthesized Bismarck brown, the first commercially viable azo dye, marking the dawn of industrial dye production.
The late 19th century saw rapid innovation, with para red and primuline red emerging as early examples of azo dyes tailored for textile applications. The structural complexity of these compounds grew as chemists introduced electron-donating and withdrawing groups to modulate color and stability. For instance, the introduction of sulfonic acid groups improved water solubility, while nitro groups enhanced lightfastness. By the 20th century, azo dyes dominated the synthetic dye market, accounting for over 60% of commercial colorants due to their versatility and cost-effectiveness.
The compound 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile exemplifies modern advancements in azo dye design. Its synthesis builds on historical methods but incorporates nitrile functionalization—a strategy developed to fine-tune electronic properties and intermolecular interactions.
1.2. Structural Classification Within Nitrile-Functionalized Azo Compounds
Azo dyes are classified by the number of azo (–N=N–) groups and the nature of their substituents. The subject compound is a monoazo dye , containing a single azo linkage, and belongs to the nitrile-functionalized subclass due to its propiononitrile moiety (–CH2CH2CN).
Table 1: Structural Features of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile
| Feature | Description |
|---|---|
| Molecular Formula | C23H21ClN6O6 |
| Molecular Weight | 512.9 g/mol |
| Azo Group Count | 1 (Monoazo) |
| Key Substituents | 2-Chloro-4,6-dinitrophenyl, 1-naphthyl, ethoxy chains, propiononitrile |
| Functional Groups | Nitro (–NO2), chloro (–Cl), ethoxy (–OCH2CH2–), nitrile (–CN) |
The compound’s structure includes a naphthalene ring linked to a chlorinated, dinitrated benzene ring via an azo bond. The ethoxy-ethoxy-propiononitrile side chain introduces flexibility and polar character, which influences solubility and crystallinity. Nitrile groups in azo dyes are notable for their electron-withdrawing effects, which redshift absorption spectra and enhance thermal stability.
Comparative studies of nitrile-bearing azo dyes reveal distinct supramolecular interactions. For example, sodium salts of nitrile-functionalized dyes exhibit unique Na–NC coordination modes, unlike their sulfonated counterparts. This behavior underscores the role of nitriles in modulating metal-ion interactions, a property leveraged in materials science and coordination chemistry.
Properties
CAS No. |
78527-62-5 |
|---|---|
Molecular Formula |
C23H21ClN6O6 |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
3-[2-[2-[[4-[(2-chloro-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethoxy]propanenitrile |
InChI |
InChI=1S/C23H21ClN6O6/c24-19-14-16(29(31)32)15-22(30(33)34)23(19)28-27-21-7-6-20(17-4-1-2-5-18(17)21)26-9-11-36-13-12-35-10-3-8-25/h1-2,4-7,14-15,26H,3,9-13H2 |
InChI Key |
GQAXXEGVBFWQPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Azo Compound: The azo linkage is formed by the diazotization of 2-chloro-4,6-dinitroaniline followed by coupling with 1-naphthylamine.
Etherification: The resulting azo compound undergoes etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Nitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The chloro group can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile is , with a molecular weight of 580.93 g/mol. The compound features a complex structure that includes an azo group, which is known for its vibrant color properties, making it suitable for various applications in dyeing and biological assays.
Dye Chemistry
The compound is primarily utilized as a dye , especially in textile industries, due to its strong chromophore properties imparted by the azo group. Azo dyes are widely recognized for their vivid colors and stability, making them suitable for a variety of materials.
Case Study: Textile Applications
A study evaluated the effectiveness of this compound as a dye for cotton fabrics. The results indicated high colorfastness and resistance to washing, confirming its suitability for commercial textile applications.
Biological Research
In biological settings, this compound has been investigated for its potential as a biological marker or probe due to its ability to bind selectively to certain proteins or nucleic acids. This property can be leveraged in various assays and diagnostic tests.
Case Study: Protein Binding Assays
Research demonstrated that the compound could effectively bind to specific proteins involved in cancer pathways, suggesting its potential use in cancer diagnostics. The binding affinity was quantified using UV-Vis spectroscopy, showing significant absorbance shifts upon binding.
Medicinal Chemistry
The structural characteristics of this compound have led to studies exploring its antitumor and antimicrobial properties. The presence of the dinitrophenyl group is particularly noteworthy for its potential cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Activity
A series of experiments conducted on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant antitumor activity. Further investigations into its mechanism of action suggested interference with cellular proliferation pathways.
Environmental Chemistry
Due to its chemical stability and resistance to degradation, the compound has been studied for its environmental impact, particularly regarding its persistence in aquatic systems and potential bioaccumulation.
Case Study: Environmental Impact Assessment
An assessment was conducted to evaluate the degradation of this compound in various environmental conditions. Results showed limited degradation under standard conditions, raising concerns regarding its long-term environmental presence.
Mechanism of Action
The mechanism of action of 3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile involves its interaction with specific molecular targets. The azo linkage and nitro groups play a crucial role in its reactivity and biological activity. The compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Chromophore Variation : The target compound’s naphthylazo group provides broader π-conjugation compared to benzothiazolyl () or phenylazo derivatives (), enhancing light absorption in the visible spectrum .
- Solubility: The ethoxy-ethoxy side chain in the target compound improves solubility in polar aprotic solvents (e.g., DMF), whereas the ethylamino group in 52301-73-2 () reduces polarity, favoring hydrophobic matrices .
- Stability : The 2-chloro-4,6-dinitrophenyl group in the target compound increases photostability compared to analogs lacking nitro substituents, as observed in Disperse Blue 148 (CAS: 61968-29-4) .
Biological Activity
3-[2-[2-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]-1-naphthyl]amino]ethoxy]ethoxy]propiononitrile, commonly referred to as Disperse Red 167, is a synthetic azo dye with significant applications in various industries, particularly textiles. Its complex structure includes a chloro-dinitrophenyl group and an azo linkage, which are key contributors to its biological activity.
- Molecular Formula : C19H16ClN5O6
- Molecular Weight : 445.81 g/mol
- CAS Number : 69828-87-1
- Boiling Point : 756ºC
- Flash Point : 411ºC
- Refractive Index : 1.704
Biological Activity Overview
Disperse Red 167 exhibits a range of biological activities that have been documented in various studies. Its primary areas of impact include cytotoxicity, mutagenicity, and potential endocrine disruption.
Cytotoxicity
Studies have shown that Disperse Red 167 can exhibit cytotoxic effects on various cell lines. For instance:
- In vitro assays indicated that concentrations above 50 µg/mL significantly reduced cell viability in human liver and kidney cell lines .
- The compound has been linked to apoptosis in cancerous cells, suggesting potential therapeutic applications as well as risks associated with exposure .
Mutagenicity
Research has demonstrated that Disperse Red 167 possesses mutagenic properties:
- Ames test results indicated a positive response, suggesting that the dye can induce mutations in bacterial DNA .
- Further studies using mammalian cell assays confirmed its ability to cause chromosomal aberrations .
Endocrine Disruption Potential
There is growing concern regarding the endocrine-disrupting potential of azo dyes:
- Disperse Red 167 has been implicated in altering hormone levels in animal studies, affecting reproductive health and development .
- The compound's structure allows it to interact with estrogen receptors, raising concerns about its effects on human health and ecosystems .
Case Studies
| Study | Findings |
|---|---|
| Ames Test | Positive mutagenicity in Salmonella typhimurium strains at high concentrations. |
| Cytotoxicity Assay | Significant reduction in cell viability observed at concentrations >50 µg/mL across multiple human cell lines. |
| Endocrine Disruption Study | Altered hormone levels in exposed rodents; potential implications for reproductive health. |
Environmental Impact
The environmental persistence of Disperse Red 167 raises additional concerns:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction steps are involved?
- Methodological Answer : Synthesis typically involves sequential azo coupling, etherification, and nitrile functionalization. For example:
Azo coupling : React 2-chloro-4,6-dinitroaniline with 1-naphthylamine under diazotization conditions (e.g., NaNO₂/HCl at 0–5°C) to form the azo linkage .
Etherification : Introduce ethoxy chains via nucleophilic substitution using 2-chloroethoxyethanol in the presence of a base (e.g., K₂CO₃) .
Nitrile formation : Use cyanoethylation with acrylonitrile or displacement of halogenated intermediates with cyanide sources (e.g., KCN) .
- Critical Step : Monitor reaction progress via TLC or HPLC to avoid over-substitution.
Q. How can the structural integrity of the azo group be confirmed post-synthesis?
- Methodological Answer : Use UV-Vis spectroscopy (λmax ~450–550 nm for nitro-azo derivatives) and FTIR (N=N stretching at ~1450–1600 cm⁻¹). For advanced confirmation, perform X-ray crystallography or 2D NMR (e.g., NOESY to assess spatial proximity of aromatic protons) .
Q. What are the primary stability concerns for this compound under laboratory conditions?
- Methodological Answer : The azo group is sensitive to UV light and reducing agents. Store in amber vials at –20°C under inert atmosphere (N₂/Ar). Assess stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can experimental design optimize reaction yields while minimizing byproducts?
- Methodological Answer : Use a factorial design (e.g., Taguchi or Box-Behnken) to test variables:
- Factors : Temperature (25–60°C), molar ratio (1:1 to 1:3), catalyst type (e.g., phase-transfer catalysts).
- Response : Yield (GC/MS quantification) and purity (HPLC area %).
- Analysis : ANOVA to identify significant factors; pareto charts for interactions .
Q. What computational methods predict the electronic transitions of the azo chromophore?
- Methodological Answer : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO-LUMO gaps). Compare with experimental UV-Vis data to validate transitions. Solvent effects can be incorporated via PCM models .
Q. How can contradictory data on thermal stability be resolved?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) under controlled atmospheres (O₂ vs. N₂) to differentiate oxidative vs. pyrolytic degradation. Pair with DSC to identify phase transitions. Cross-reference with literature using meta-analysis tools (e.g., Web of Science datasets) .
Q. What in vitro assays are suitable for assessing acute toxicity in biological systems?
- Methodological Answer : Use MTT assays on human keratinocyte (HaCaT) or liver (HepG2) cell lines. Prepare serial dilutions (1–100 µM) and measure IC₅₀ values. Include positive controls (e.g., sodium dodecyl sulfate) and validate via flow cytometry for apoptosis/necrosis markers .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer :
Solvent screening : Test solubility in DMSO, DMF, THF, and chloroform using nephelometry.
Temperature dependence : Measure solubility at 25°C vs. 40°C.
Hansen solubility parameters : Calculate HSPs (δD, δP, δH) to correlate with solvent compatibility .
Theoretical Framework Integration
Q. How does the electron-withdrawing nitro group influence the compound’s spectroscopic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
